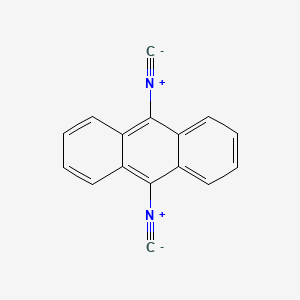

9,10-Diisocyanoanthracene

Description

Contextualization within Modern Organic and Supramolecular Chemistry

In the realm of modern organic chemistry, the focus has expanded beyond the synthesis of static molecular structures to the design of dynamic systems capable of specific functions. 9,10-diisocyanoanthracene is a prime example of a molecule that fits this paradigm. The isocyanide groups are not merely passive substituents; they are highly reactive moieties that can participate in a wide array of chemical transformations, including multicomponent reactions and coordination with metal centers. nih.govacs.org This reactivity allows for the construction of complex molecular and supramolecular architectures.

Supramolecular chemistry, the study of systems held together by non-covalent interactions, provides a framework for understanding how molecules of this compound can self-assemble into ordered structures. nih.gov The planar nature of the anthracene (B1667546) core facilitates π-π stacking interactions, a key driving force in the formation of supramolecular polymers and liquid crystals. vulcanchem.com The isocyanide groups can further guide this assembly through dipole-dipole interactions and by acting as hydrogen bond acceptors. nih.govacs.org

Significance of Anthracene and Isocyanide Functional Groups in Chemical Science

The anthracene unit is a well-studied polycyclic aromatic hydrocarbon known for its distinct electronic and photophysical properties. Its three fused benzene (B151609) rings create an extended π-conjugated system that is responsible for its characteristic blue fluorescence. This property is highly sensitive to the chemical environment and the nature of substituents, making anthracene derivatives attractive for applications in chemical sensing and organic light-emitting diodes (OLEDs). The rigid and planar geometry of anthracene also makes it an excellent building block for creating well-defined, one- and two-dimensional materials. vulcanchem.com

The isocyanide functional group (-N≡C), an isomer of the more common nitrile group (-C≡N), possesses a unique electronic structure. nih.gov The terminal carbon atom exhibits both nucleophilic and electrophilic character, allowing it to react with a wide range of substrates. nih.gov Isocyanides are particularly valued for their ability to act as strong σ-donating and π-accepting ligands in coordination chemistry, forming stable complexes with various transition metals. acs.org This coordination behavior is central to their use in catalysis and the construction of metal-organic frameworks (MOFs). Furthermore, the isocyanide group's reactivity in multicomponent reactions, such as the Ugi and Passerini reactions, provides a powerful tool for combinatorial chemistry and the rapid synthesis of complex molecules. nih.gov

Scope and Strategic Research Trajectories for this compound Investigations

The distinctive combination of the anthracene core and isocyanide functional groups in this compound opens up several promising avenues for future research. Key strategic trajectories include:

Development of Novel Polymeric and Supramolecular Materials: Research is focused on utilizing this compound as a monomer for the synthesis of coordination polymers and supramolecular assemblies. researchgate.net By selecting appropriate metal ions and reaction conditions, it is possible to create materials with diverse topologies and functionalities, including porous frameworks for gas storage and separation, and conductive polymers for electronic applications. tandfonline.comscispace.comacs.org

Exploration in Materials Science: The electron-withdrawing nature of the isocyano groups modifies the electronic properties of the anthracene core, making this compound a potential n-type semiconductor. vulcanchem.com Investigations into its performance in organic thin-film transistors (OTFTs) and other electronic devices are ongoing. vulcanchem.com Its photophysical properties also make it a candidate for use in photocatalytic systems. vulcanchem.com

Applications in Coordination Chemistry and Catalysis: The bidentate nature of this compound allows it to act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes. ncl.edu.tw These complexes are of interest for their potential catalytic activity and unique magnetic and electronic properties. researchgate.net

A common synthetic route to this compound involves the nucleophilic substitution of 9,10-dibromoanthracene (B139309). vulcanchem.comacs.org

Interactive Data Table: Synthesis Methods for this compound

| Method | Catalyst | Solvent System | Yield (%) |

| Nucleophilic Substitution | Pd(PPh₃)₄ | Toluene (B28343)/EtOH/H₂O | 68 |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | DMF/H₂O | 82 |

Data sourced from a comparative study of synthesis methods. vulcanchem.com

Interactive Data Table: Key Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₈N₂ |

| HOMO Energy | -5.4 eV |

| LUMO Energy | -2.5 eV |

| UV-Vis Absorption Maxima | 325–425 nm |

These properties highlight its potential as an n-type semiconductor. vulcanchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

139513-41-0 |

|---|---|

Molecular Formula |

C16H8N2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

9,10-diisocyanoanthracene |

InChI |

InChI=1S/C16H8N2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-10H |

InChI Key |

WBFKYEJSQKXWLS-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C1=C2C=CC=CC2=C(C3=CC=CC=C31)[N+]#[C-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 9,10 Diisocyanoanthracene

Evolution of Isocyanide Synthesis Applicable to Anthracene (B1667546) Derivatives

The synthesis of isocyanides has a rich history, with early methods often suffering from harsh conditions and limited functional group tolerance. The application of these methods to polycyclic aromatic hydrocarbons (PAHs) like anthracene presented unique challenges due to the specific reactivity of the aromatic core. wikipedia.orgwikipedia.org Historically, the synthesis of isocyanides involved the dehydration of formamides, a method that has been continuously refined over the years. nih.govresearchgate.net The development of more efficient dehydrating agents and milder reaction conditions has been crucial for extending the scope of isocyanide synthesis to complex molecules like anthracene derivatives.

Early isocyanide synthesis often relied on the use of phosgene (B1210022) or its derivatives, which are highly toxic and require stringent safety precautions. The quest for safer and more practical methods led to the exploration of alternative reagents. The Ugi reaction, a multi-component reaction, provided a significant advancement by allowing the formation of isocyanides in situ, although it was not always directly applicable to the synthesis of simple diisocyanides from their corresponding diamines. nih.gov

For anthracene derivatives, the direct introduction of isocyanide groups is challenging. Therefore, synthetic strategies have primarily focused on the conversion of other functional groups at the 9 and 10 positions of the anthracene core. This indirect approach allows for greater control and higher yields.

Optimized Synthetic Routes for 9,10-Diisocyanoanthracene

The most common and optimized routes to this compound start from readily available anthracene precursors. These methods involve a two-step process: the synthesis of a suitable precursor followed by the introduction of the isocyanide functionalities.

Precursor Synthesis and Functional Group Interconversion

The synthesis of this compound typically begins with 9,10-dibromoanthracene (B139309). A common strategy involves the nucleophilic substitution of the bromo groups with cyanide ions to yield 9,10-dicyanoanthracene (B74266). This reaction is often catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in a mixed solvent system. vulcanchem.com

Another key precursor is 9,10-diaminoanthracene. This compound can be prepared through various methods, including the reduction of 9,10-dinitroanthracene. The amino groups of 9,10-diaminoanthracene can then be converted to isocyanide groups.

Isocyanide Group Introduction via Formamide (B127407) Dehydration and Alternatives

The most widely used method for converting primary amines to isocyanides is the dehydration of the corresponding N-substituted formamides. nih.govresearchgate.net In the context of this compound, this involves the formylation of 9,10-diaminoanthracene to produce 9,10-diformamidoanthracene. Subsequent dehydration of this diformamide yields the target diisocyanide.

Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534), or tosyl chloride in pyridine. nih.govresearchgate.net The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product. Recent advancements have focused on developing milder and more efficient dehydration protocols. nih.gov

An alternative to the formamide dehydration route is the use of trichloromethyl chloroformate for the synthesis of aromatic diisocyanides. acs.org This method offers a different pathway for the introduction of the isocyanide groups.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including this compound, to minimize environmental impact and improve sustainability. researchgate.netnih.gov Key considerations include the use of safer solvents, minimizing waste, and improving energy efficiency. acs.orgrsc.org

In the synthesis of this compound, green chemistry principles can be implemented in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org

Safer Solvents: Replacing hazardous solvents like chloroform (B151607) and benzene (B151609) with greener alternatives such as toluene (B28343) or acetonitrile. researchgate.net

Catalysis: Utilizing catalytic methods to reduce reaction times and energy consumption. researchgate.net For example, the use of palladium catalysts in the synthesis of precursors is a step towards greener synthesis. vulcanchem.com

Waste Reduction: Optimizing reaction conditions to minimize the formation of byproducts and waste. acs.org

Recent research has explored solvent-free or "neat" reaction conditions for isocyanide synthesis, which can significantly reduce solvent waste. nih.govresearchgate.net For instance, the dehydration of formamides using phosphorus oxychloride in triethylamine as both a base and a solvent has been shown to be a highly efficient and greener method. nih.gov

Scale-Up Considerations and Process Intensification in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors. Process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, is a key aspect of modern chemical production. nih.gov

For the synthesis of this compound, key scale-up challenges include:

Heat and Mass Transfer: Ensuring efficient mixing and temperature control in large reactors is crucial for maintaining consistent product quality and yield.

Reagent Handling: The safe handling of potentially hazardous reagents like phosphorus oxychloride on a large scale is a primary concern.

Purification: Developing efficient and scalable purification methods, such as crystallization or sublimation, is essential for obtaining high-purity product. vulcanchem.com

Process intensification strategies that could be applied to this compound production include the use of continuous flow reactors. Flow chemistry can offer improved heat and mass transfer, better reaction control, and enhanced safety compared to traditional batch processes.

Post-Synthetic Modification and Derivatization of this compound

The isocyanide groups of this compound are highly reactive and serve as versatile handles for post-synthetic modification. nih.govrsc.org This allows for the tuning of the molecule's electronic and physical properties for specific applications.

One common derivatization strategy involves the coordination of the isocyanide groups to metal centers. researchgate.nettandfonline.comresearchgate.net This has led to the synthesis of a variety of organometallic polymers and coordination complexes with interesting electronic and magnetic properties. For example, this compound has been used as a bridging ligand to create iron-sulfur core complexes and phthalocyaninatoiron(II) complexes. researchgate.netgrafiati.com

Another approach to derivatization is through reactions involving the isocyanide carbon atom. For instance, the development of derivatizing reagents for isocyanates, such as 1-(9-anthracenylmethyl)piperazine (MAP), highlights the reactivity of related functional groups and suggests potential pathways for modifying the isocyano groups of this compound. nih.gov

The ability to perform post-synthetic modifications on the anthracene core itself, either before or after the introduction of the isocyanide groups, provides another avenue for creating a diverse range of functional molecules.

Reactivity Profiles and Mechanistic Investigations of 9,10 Diisocyanoanthracene

Isocyanide Group Reactivity in 9,10-Diisocyanoanthracene

The isocyanide (or isocyano) group (–N≡C) is a unique functional group known for its diverse reactivity. wikipedia.org In this compound, the two isocyanide groups at the 9 and 10 positions of the anthracene (B1667546) core are the primary sites for a variety of chemical reactions.

Nucleophilic and Electrophilic Reactivity of the Isocyanide Moiety

The isocyanide group exhibits both nucleophilic and electrophilic characteristics. The carbon atom of the isocyanide can act as a nucleophile, while the nitrogen atom can be subject to electrophilic attack. This dual reactivity allows for a wide range of transformations.

Isocyanides are known to react with both electrophiles and nucleophiles. beilstein-journals.org Electrophilic addition reactions often involve the attack of an electrophile (a species that is "electron-loving") on the electron-rich pi system of the isocyanide group. ucr.edubyjus.com While stable in the presence of strong bases, isocyanides are sensitive to acids and can undergo hydrolysis to form formamides in the presence of aqueous acid. wikipedia.org

The introduction of isocyano groups into the anthracene core at the 9 and 10 positions alters the electronic properties of the molecule, making it an n-type semiconductor. This substitution also influences the molecule's reactivity in various chemical transformations.

[2+2] and [4+1] Cycloaddition Reactions involving this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Isocyanides are known to participate in various cycloaddition reactions, including [4+1] cycloadditions with tetrazines. wikipedia.org These reactions can lead to the formation of either carbonyl compounds or stable cycloadducts, depending on the substitution of the isocyanide. wikipedia.org

While specific examples of [2+2] cycloadditions directly involving this compound are not extensively documented in the provided results, the general reactivity of isocyanides suggests their potential to participate in such reactions. nih.gov [4+1] cycloaddition reactions, on the other hand, are a known reaction pathway for isocyanides and offer a route to five-membered rings. nih.gov

Anthracene Core Reactivity in this compound

The anthracene backbone of this compound retains its characteristic reactivity, particularly its propensity to undergo cycloaddition reactions across the 9 and 10 positions.

Diels-Alder Cycloadditions and Retro-Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that is a reliable method for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com Anthracene and its derivatives are well-known dienes in Diels-Alder reactions, reacting at the 9 and 10 positions. wikipedia.orgresearchgate.net The reaction of anthracene with a dienophile, such as maleic anhydride, leads to the formation of a characteristic adduct. praxilabs.com The aromaticity of the central ring of anthracene is lower than the outer rings, making it more reactive in Diels-Alder reactions. wikipedia.org

The reverse of this process, the retro-Diels-Alder reaction, can be induced by heat and is a key step in certain synthetic strategies. masterorganicchemistry.comnih.gov This reversibility allows for the use of anthracene as a template in stereocontrolled reactions. researchgate.net The introduction of substituents at the 9 and 10 positions can influence the rate and outcome of both the Diels-Alder and retro-Diels-Alder reactions. kpfu.ruresearchgate.net

A notable example is the [4+2] cycloaddition of 9,10-diphenylanthracene (B110198) with singlet oxygen, which is generated photochemically. researchgate.netresearchgate.net

Functionalization Reactions on the Anthracene Backbone

The functionalization of the anthracene core can be achieved through various methods, including the introduction of substituents at different positions on the aromatic rings. beilstein-journals.org The synthesis of anthracene derivatives is an active area of research due to their applications in materials science and medicinal chemistry. beilstein-journals.orgnih.gov

Methods for the functionalization of the anthracene backbone include electrophilic substitution and metal-catalyzed cross-coupling reactions. nih.govnsf.gov For instance, 9,10-dibromoanthracene (B139309) serves as a common precursor for the synthesis of various 9,10-disubstituted anthracenes. beilstein-journals.org The introduction of bulky substituents at the 9 and 10 positions can prevent π-π stacking in the solid state, which is a desirable property for materials used in organic light-emitting diodes (OLEDs). beilstein-journals.org

Multi-Component Reactions (MCRs) Featuring this compound

Multi-component reactions (MCRs) are chemical reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. researchgate.netfrontiersin.org Isocyanides are particularly valuable reagents in MCRs, with the Ugi and Passerini reactions being the most prominent examples. walisongo.ac.idnih.govmdpi.com

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. walisongo.ac.idnih.gov The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, yielding a bis-amide. nih.govbeilstein-journals.org

Coordination Chemistry and Organometallic Applications of 9,10 Diisocyanoanthracene

9,10-Diisocyanoanthracene as a Ligand in Transition Metal Complexes

This compound is a bifunctional ligand featuring two isocyanide groups attached to the 9 and 10 positions of an anthracene (B1667546) core. The isocyanide moieties (–N≡C) are excellent σ-donors and modest π-acceptors, making them effective ligands for a wide range of transition metals. The rigid anthracene backbone imposes a specific spatial arrangement on the two isocyanide groups, which dictates the coordination modes and the types of metal complexes that can be formed.

The coordination behavior of this compound is expected to lead to both mononuclear and polynuclear complexes. In the presence of a stoichiometric amount of a metal precursor, the ligand could potentially form a mononuclear complex where both isocyanide groups coordinate to a single metal center in a chelating fashion, although this is sterically demanding.

More commonly, diisocyanide ligands with rigid spacers act as bridging ligands, connecting two or more metal centers to form polynuclear complexes. wikipedia.org In the case of this compound, the linear disposition of the isocyanide groups across the anthracene core would favor the formation of dinuclear or polynuclear structures. These could be simple linear chains or more complex three-dimensional coordination polymers, depending on the coordination geometry of the metal ions and the reaction conditions.

| Complex Type | Potential Structure Description |

| Mononuclear | A single metal center coordinated by both isocyanide groups of one ligand (less likely due to steric strain). |

| Dinuclear | Two metal centers bridged by one this compound ligand. |

| Polynuclear | Extended structures where multiple metal centers are linked by the diisocyanoanthracene ligands, forming chains or networks. |

The geometry of this compound strongly influences its coordination modes.

Bridging Mode: This is the most anticipated coordination mode. The rigid anthracene spacer holds the two isocyanide groups at a fixed distance, making it an ideal candidate to bridge two metal centers. This can lead to the formation of discrete dinuclear macrocycles or extended one-, two-, or three-dimensional coordination polymers. The nature of the resulting supramolecular structure would be influenced by the preferred coordination number and geometry of the metal ion.

Chelation Mode: Chelation, where both isocyanide groups bind to the same metal center, is less likely for this compound. The rigidity of the anthracene backbone would result in a large and strained chelate ring. While some flexible diisocyanide ligands can form stable chelate complexes, the steric constraints imposed by the aromatic scaffold of anthracene make this mode unfavorable. semanticscholar.org

Electronic Structure and Bonding in this compound-Metal Complexes

The electronic structure of metal complexes containing this compound would be determined by the interplay between the metal d-orbitals and the frontier orbitals of the isocyanide ligands. Isocyanide ligands are analogous to carbon monoxide in their bonding, acting as strong σ-donors through the lone pair on the carbon atom and as π-acceptors via the empty π* orbitals of the C≡N triple bond.

The σ-donation from the isocyanide ligand to the metal center would stabilize the metal d-orbitals, while the π-backbonding from the metal d-orbitals to the ligand's π* orbitals would lead to a delocalization of electron density. The extent of this π-backbonding is sensitive to the electron density on the metal center. In electron-rich metal complexes, significant backbonding is expected, which would be reflected in a decrease in the C≡N stretching frequency in the infrared spectrum.

The anthracene core itself is an extended π-system. This aromatic backbone can electronically couple the two isocyanide groups and, by extension, the metal centers they are coordinated to. This electronic communication through the ligand could lead to interesting photophysical or electrochemical properties in the resulting metal complexes.

Catalytic Activity of this compound-Metal Complexes

While no specific catalytic applications of this compound complexes have been reported, the known catalytic activity of other transition metal isocyanide complexes suggests potential areas of application. researchgate.net

Transition metal complexes with isocyanide ligands have been explored as catalysts in various organic transformations. The electronic properties of the isocyanide ligand can be tuned to influence the reactivity of the metal center. By analogy, complexes of this compound could potentially be active in reactions such as:

Hydrogenation and Hydroformylation: The ability of the metal center to coordinate and activate small molecules like H₂ and CO is crucial.

Cross-Coupling Reactions: The formation of polynuclear structures could lead to cooperative catalytic effects.

Polymerization: The rigid nature of the ligand could provide a well-defined environment around the catalytic center.

The rigid and linear nature of this compound makes it an attractive building block for creating porous coordination polymers or metal-organic frameworks (MOFs). These materials could serve as heterogeneous catalysts. The advantages of using such a system would include:

Site Isolation: The framework structure could isolate active metal centers, preventing deactivation pathways such as dimerization.

Substrate Selectivity: The pore size and functionality of the MOF could be tailored to control access of substrates to the catalytic sites.

Recyclability: As a solid material, the catalyst could be easily separated from the reaction mixture and reused.

Self-Assembly of Metal-Organic Architectures Utilizing this compound

The strategic design of intricate supramolecular structures through self-assembly has emerged as a powerful approach for the creation of novel functional materials. In this context, this compound stands out as a compelling building block for the construction of sophisticated metal-organic architectures. Its rigid, linear geometry and the strong coordinating ability of the isocyanide terminal groups make it an ideal candidate for directing the formation of predictable and well-defined assemblies in the presence of metal ions. The anthracene core not only provides a rigid scaffold but also imparts unique photophysical properties to the resulting structures.

The self-assembly process is governed by the coordination preferences of the metal centers and the geometric constraints of the this compound ligand. The linear disposition of the isocyanide groups at the 9 and 10 positions of the anthracene moiety favors the formation of one-dimensional chains, two-dimensional networks, and discrete macrocyclic structures. The choice of the metal precursor, including its preferred coordination number and geometry, plays a crucial role in determining the final architecture.

Formation of Coordination Polymers

The reaction of this compound with metal ions that favor linear or square planar coordination geometries can lead to the formation of one-dimensional coordination polymers. In these structures, the diisocyanoanthracene ligand acts as a linear bridging unit, connecting adjacent metal centers.

A notable example, though involving a different class of macrocycle, is the polymerization of (tetrakis(4-hexylphenyl)porphyrinato)iron(II) with this compound. This reaction produces well-defined stacked polymers that remain soluble in common organic solvents, allowing for detailed characterization.

Discrete Metallamacrocycles and Cages

When metal ions with angular coordination preferences are employed, the self-assembly with this compound can result in the formation of discrete, closed structures such as metallamacrocycles and cages. The stoichiometry of the reactants and the bite angle of the metal precursor are critical factors in directing the assembly towards a specific cyclic architecture.

For example, the use of square planar metal complexes with cis-coordination sites, such as those derived from Pd(II) or Pt(II), can lead to the formation of molecular squares. In such an assembly, four metal corners would be bridged by four this compound ligands to form a rectangular macrocycle. The dimensions of the central cavity can be precisely controlled by the length of the diisocyanoanthracene linker.

While specific examples for this compound are not extensively documented in recent literature, the principles of self-assembly suggest its high potential for forming such discrete architectures. The rigidity of the anthracene backbone is expected to minimize structural defects and favor the formation of highly ordered and symmetric products.

Influence of the Anthracene Core

The anthracene moiety in this compound is not merely a passive spacer; its electronic and steric properties are integral to the self-assembly process and the characteristics of the final architectures.

Rigidity and Linearity: The rigid and linear nature of the 9,10-disubstituted anthracene core provides a high degree of predictability in the self-assembly process, guiding the formation of well-defined geometries.

π-Stacking Interactions: The extended π-system of the anthracene core can lead to significant intermolecular π-π stacking interactions. These non-covalent interactions can play a crucial role in the stabilization of the resulting supramolecular architectures, influencing their packing in the solid state and their association in solution.

Photophysical Properties: Anthracene is a well-known fluorophore. Its incorporation into metal-organic architectures can imbue these materials with interesting photoluminescent properties. The coordination of the isocyanide groups to metal centers can modulate the fluorescence of the anthracene unit, potentially leading to applications in chemical sensing or as light-emitting materials.

The table below summarizes the expected types of metal-organic architectures formed from this compound with different metal ion geometries.

| Metal Coordination Geometry | Expected Architecture | Representative Metal Ions |

| Linear | 1D Coordination Polymer | Ag(I), Cu(I) |

| Square Planar (trans-sites) | 1D Coordination Polymer | Pd(II), Pt(II) |

| Square Planar (cis-sites) | Metallamacrocycle (e.g., Molecular Square) | Pd(II), Pt(II) |

| Tetrahedral | 3D Coordination Network | Cu(I), Zn(II) |

| Octahedral (trans-sites) | 1D or 2D Coordination Polymer | Fe(II), Ru(II) |

It is important to note that while the principles of coordination chemistry and supramolecular self-assembly provide a strong basis for predicting the outcomes of reactions between this compound and various metal ions, further experimental investigation is needed to fully explore and confirm the rich variety of metal-organic architectures that can be constructed from this versatile ligand.

Advanced Materials Science and Supramolecular Architectures Based on 9,10 Diisocyanoanthracene

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Incorporating 9,10-Diisocyanoanthracene

The development of porous crystalline materials, including COFs and MOFs, has been propelled by the use of precisely designed organic linkers. This compound serves as an exemplary organic strut in the creation of these frameworks due to its inherent structural characteristics.

Design Principles for this compound-Derived Frameworks

The design of COFs and MOFs based on this compound is guided by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures. The anthracene (B1667546) core provides a rigid and planar backbone, ensuring the formation of well-defined and robust frameworks. The linear disposition of the isocyanide groups at the 9 and 10 positions dictates a directional and predictable mode of connection to other components of the framework.

In the context of MOFs, the isocyanide groups can coordinate with metal ions or clusters, acting as effective linkers. The choice of metal center and its coordination geometry, in conjunction with the linear nature of the this compound linker, allows for the rational design of frameworks with specific topologies and pore sizes. For COFs, the isocyanide functional groups can participate in various covalent bond-forming reactions to create extended, fully organic, and crystalline structures.

Synthesis and Topological Analysis of Framework Structures

The synthesis of MOFs incorporating this compound typically involves solvothermal or hydrothermal methods, where the organic linker and a metal salt are reacted in a suitable solvent at elevated temperatures. These conditions facilitate the formation of crystalline materials by allowing for the reversible formation of coordination bonds, which enables the self-assembly of the most thermodynamically stable framework.

The resulting framework topology is a direct consequence of the geometry of the building blocks. The linear nature of this compound as a linker, combined with the coordination number and geometry of the metal-based secondary building units (SBUs), can give rise to a variety of network topologies. For instance, the combination of a linear linker with a square-planar SBU can lead to a 2D square-grid network, while a tetrahedral SBU can result in a 3D diamondoid framework. X-ray diffraction techniques are crucial for the detailed topological analysis and structural characterization of these crystalline materials.

Porosity, Surface Area, and Gas Adsorption Characteristics

A key feature of frameworks derived from this compound is their potential for high porosity and large surface areas. The rigidity of the anthracene unit prevents the collapse of the porous structure upon removal of solvent molecules, leading to permanently porous materials. The specific surface area and pore volume can be tuned by varying the length of the linker or the nature of the SBU.

These porous characteristics make such materials promising candidates for gas storage and separation applications. The adsorption of gases like hydrogen, methane, and carbon dioxide is influenced by the pore size, pore shape, and the chemical nature of the framework's internal surface. The aromatic nature of the anthracene core can lead to favorable interactions with certain gas molecules, enhancing adsorption capacities.

| Framework Property | Typical Characteristics |

| Porosity | High and permanent |

| Surface Area | Potentially large, tunable |

| Gas Adsorption | Selective for various gases |

Polymerization Mechanisms and Architectures Based on this compound

The isocyanide groups of this compound also make it a valuable monomer for the synthesis of unique polymeric structures. The polymerization of isocyanides can proceed through various mechanisms, leading to polymers with distinct architectures and properties.

Living Polymerization and Controlled Architectures

The polymerization of this compound can be achieved through living polymerization techniques, which allow for precise control over the polymer's molecular weight, dispersity, and end-group functionality. Transition metal catalysts, particularly those based on palladium and nickel, are often employed to initiate and control the polymerization process. This level of control is essential for creating well-defined polymer architectures, such as block copolymers and star polymers, where the this compound unit can be incorporated into specific segments of the polymer chain.

Helical Polyisocyanides and Their Chiral Properties

One of the most fascinating aspects of polyisocyanides is their propensity to adopt a stable helical conformation. When this compound is polymerized, the resulting polyisocyanide can form a rigid, helical structure. The steric interactions between the bulky anthracene units along the polymer backbone drive the formation of a specific screw-sense, leading to either a right-handed or left-handed helix.

If the polymerization is initiated with a chiral catalyst or if chiral co-monomers are incorporated, it is possible to induce a preference for one helical sense over the other, resulting in a polymer with significant optical activity. These chiral properties are of great interest for applications in chiral separations, asymmetric catalysis, and chiroptical materials. The rigid helical structure, combined with the electronic properties of the anthracene units, can lead to unique chiroptical responses, such as strong circular dichroism signals.

| Polymerization Aspect | Description |

| Mechanism | Living polymerization with transition metal catalysts |

| Architecture | Controlled molecular weight and dispersity; block and star copolymers |

| Conformation | Stable helical structure |

| Properties | Potential for chirality and optical activity |

Supramolecular Self-Assembly of this compound Derivatives

The field of supramolecular chemistry focuses on the spontaneous association of molecules into larger, well-defined, and functional structures, held together by non-covalent interactions. This compound (DIAN) and its derivatives are promising building blocks for the construction of such architectures due to the unique properties of both the anthracene core and the isocyanide functional groups. The planar and aromatic nature of anthracene facilitates π-π stacking interactions, while the isocyanide groups offer a versatile platform for a range of non-covalent bonds, including hydrogen bonding and coordination with metal centers.

Non-Covalent Interactions Driving Assembly

The self-assembly of this compound derivatives is primarily governed by a combination of non-covalent interactions. The isocyanide functional group, with its terminal carbon atom, is a potent hydrogen bond acceptor. It can form hydrogen bonds with a variety of donors, including O-H, N-H, and even polarized C-H groups. These interactions play a crucial role in directing the spatial arrangement of the molecules, leading to the formation of ordered one-dimensional, two-dimensional, or three-dimensional networks.

In addition to hydrogen bonding, π-π stacking interactions between the electron-rich anthracene cores are a significant driving force for assembly. The large surface area of the anthracene moiety promotes face-to-face or offset stacking arrangements, which contribute to the stability of the resulting supramolecular structures. The strength of these interactions can be modulated by the introduction of substituents on the anthracene ring, which can alter the electronic properties and steric hindrance.

Furthermore, the isocyanide groups can act as ligands for metal ions, leading to the formation of coordination polymers and metallosupramolecular assemblies. The linear coordination preference of the isocyanide group can be exploited to create rigid and extended structures with interesting photophysical and electronic properties. The interplay of these various non-covalent forces—hydrogen bonding, π-π stacking, and metal coordination—allows for the precise control over the morphology and function of the self-assembled materials.

| Interaction Type | Description | Key Moieties Involved |

| Hydrogen Bonding | The terminal carbon of the isocyanide group acts as a hydrogen bond acceptor. | Isocyanide (-NC), Hydroxyl (-OH), Amine (-NH), Polarized C-H |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of the anthracene core. | Anthracene Core |

| Metal Coordination | The isocyanide group acts as a ligand, coordinating to a metal center. | Isocyanide (-NC), Metal Ions |

| Van der Waals Forces | Weak intermolecular forces that contribute to the overall stability of the assembly. | Entire Molecule |

Formation of Gels, Fibers, and Vesicles

The directed self-assembly of this compound derivatives can lead to the formation of a variety of soft materials, including gels, fibers, and vesicles. The morphology of the resulting structure is highly dependent on the molecular design of the DIAN derivative, the solvent, and the assembly conditions.

Gels: Supramolecular gels are formed when the self-assembled structures create a three-dimensional network that entraps the solvent. For DIAN derivatives, this can be achieved through a combination of hydrogen bonding and π-π stacking interactions that promote the formation of long, entangled fibers. The resulting gel can exhibit stimuli-responsive behavior, where changes in temperature, pH, or the presence of specific analytes can trigger a gel-to-sol transition. Anthracene-based compounds have been shown to be effective gelators, and the introduction of isocyanide groups provides an additional handle for controlling the gelation process through specific non-covalent interactions.

Fibers: One-dimensional self-assembly of DIAN derivatives can lead to the formation of well-defined nanofibers and microfibers. The directional nature of hydrogen bonds involving the isocyanide groups, coupled with the stacking of the anthracene cores, can drive the anisotropic growth of these fibrous structures. The dimensions and morphology of the fibers can be tuned by modifying the side chains on the DIAN molecule, which can influence the packing and intermolecular interactions.

Vesicles: Vesicles are hollow, spherical structures formed from the self-assembly of amphiphilic molecules in a solvent. By functionalizing the this compound core with both hydrophilic and hydrophobic side chains, it is possible to create amphiphilic DIAN derivatives that can self-assemble into vesicles in aqueous or mixed-solvent systems. The hydrophobic anthracene core would form the inner part of the vesicle bilayer, while the hydrophilic groups would be exposed to the solvent. The isocyanide groups could be positioned at the vesicle surface, providing sites for further functionalization or interaction with other molecules. The formation of such vesicles opens up possibilities for applications in drug delivery and encapsulation.

Integration into Organic Electronics and Optoelectronic Devices

The unique electronic and photophysical properties of the anthracene core make this compound a compelling candidate for applications in organic electronics and optoelectronics. The extended π-conjugated system of anthracene provides a pathway for charge transport, while its characteristic blue fluorescence is desirable for light-emitting applications. The isocyanide groups can further modulate these properties and facilitate the integration of the molecule into devices.

Charge Transport and Exciton (B1674681) Dynamics in Thin Films

The performance of organic electronic devices is critically dependent on the charge transport characteristics and exciton dynamics of the active materials in the solid state. For this compound, these properties are expected to be influenced by the molecular packing in thin films.

Charge Transport: In thin films, charge transport occurs through the hopping of charge carriers (electrons and holes) between adjacent molecules. The efficiency of this process is highly sensitive to the intermolecular electronic coupling, which is determined by the distance and relative orientation of the molecules. The tendency of the anthracene core to form π-stacked aggregates can lead to favorable pathways for charge transport. The introduction of isocyanide groups may influence the molecular packing and, consequently, the charge carrier mobility. While specific data for this compound is limited, studies on other 9,10-disubstituted anthracenes, such as 9,10-diphenylanthracene (B110198) (DPA), have shown high hole drift mobilities in the range of 10⁻³ to 10⁻² cm²/Vs in amorphous films. It is anticipated that thin films of DIAN could exhibit comparable or potentially enhanced charge transport properties, depending on the resulting solid-state morphology.

Exciton Dynamics: Upon photoexcitation, an electron is promoted to a higher energy level, creating an exciton (an electron-hole pair). The fate of this exciton determines the optical and electronic properties of the material. In isolated this compound molecules, the exciton is expected to decay radiatively, resulting in strong fluorescence, characteristic of the anthracene chromophore. However, in the solid state, intermolecular interactions can lead to the formation of excimers (excited-state dimers), which typically have lower emission energies and longer lifetimes. The dynamics of exciton diffusion and the interplay between monomer and excimer emission are crucial for the performance of optoelectronic devices. Research on DPA nanoaggregates and thin films has revealed the presence of both exciton and excimer emission, with the relative contributions depending on the degree of molecular order. The rate of exciton diffusion is also influenced by the molecular packing, with more ordered systems exhibiting faster diffusion.

| Property | Description | Relevance to Devices |

| Charge Carrier Mobility | The velocity of charge carriers (electrons and holes) in an applied electric field. | Determines the current-carrying capacity and switching speed of transistors and the efficiency of OLEDs and solar cells. |

| Exciton Diffusion Length | The average distance an exciton can travel before it decays. | Crucial for the efficiency of solar cells, where excitons must reach a donor-acceptor interface to generate charge. |

| Fluorescence Quantum Yield | The ratio of emitted photons to absorbed photons. | A key parameter for the brightness and efficiency of OLEDs. |

| Excimer Formation | The formation of an excited-state dimer between two molecules. | Can lead to red-shifted emission and affect the color purity and efficiency of OLEDs. |

Application in Organic Light-Emitting Diodes (OLEDs) and Sensors

The favorable photophysical and charge transport properties of this compound and its derivatives make them promising materials for use in organic light-emitting diodes (OLEDs) and chemical sensors.

OLEDs: 9,10-Disubstituted anthracenes are well-known for their high fluorescence quantum yields and deep-blue emission, which are highly sought after for full-color displays and solid-state lighting. The isocyanide substituents in DIAN can potentially enhance the electron injection and transport properties, which is often a limiting factor in organic emitters. By engineering the molecular structure of DIAN derivatives, it is possible to tune the emission color and improve the device efficiency and stability. The ability of DIAN to form stable amorphous films is also an advantage for OLED fabrication, as it can prevent crystallization, which can lead to device failure.

Sensors: The isocyanide groups in this compound can act as binding sites for specific analytes, making it a potential candidate for chemosensors. The coordination of metal ions or the interaction with other molecules at the isocyanide sites can lead to a change in the photophysical properties of the anthracene core, such as a shift in the emission wavelength or a change in the fluorescence intensity. This change can be used as a sensing signal. For example, the binding of a metal ion could quench the fluorescence or induce the formation of an excimer with a different emission color. The high sensitivity of fluorescence-based sensing makes DIAN an attractive platform for the development of highly selective and sensitive chemical sensors.

Photophysical and Excited State Dynamics of 9,10 Diisocyanoanthracene

Absorption and Emission Spectroscopic Characterization of 9,10-Diisocyanoanthracene

The electronic absorption spectrum of this compound is characterized by π→π* transitions. The introduction of the isocyano groups induces a bathochromic (red) shift in the UV-Vis spectrum, with absorption maxima typically observed in the range of 325–425 nm. vulcanchem.com A specific reported maximum absorption wavelength (λₐbs) is 398 nm, with a corresponding maximum emission wavelength (λₑₘ) at 428 nm, resulting in a Stokes shift of 30 nm. vulcanchem.com The planar geometry of the anthracene (B1667546) core is largely preserved, which is crucial for intermolecular π-π stacking interactions in the solid state. vulcanchem.com

Table 1: Optical and Electrochemical Data for this compound

| Property | Value | Reference |

|---|---|---|

| λₐbs (max) | 398 nm | vulcanchem.com |

| λₑₘ (max) | 428 nm | vulcanchem.com |

| Stokes Shift | 30 nm | vulcanchem.com |

| HOMO | -5.4 eV | vulcanchem.com |

| LUMO | -2.5 eV | vulcanchem.com |

| Energy Gap (Eg) | 2.97 eV | vulcanchem.com |

Solvatochromism is a phenomenon where the absorption or emission spectrum of a substance shifts in response to a change in the polarity of the solvent. wikipedia.orgnih.gov This effect arises from differential solvation of the ground and excited states of the molecule. wikipedia.org For molecules with significant intramolecular charge-transfer (ICT) character, increasing solvent polarity often stabilizes the more polar excited state, leading to a red shift (positive solvatochromism) in the emission spectrum. nih.gov Given the electron-withdrawing nature of the isocyano groups attached to the anthracene core, this compound is expected to exhibit solvatochromic behavior. Studies on the related compound 9,10-dicyanoanthracene (B74266) (DCA) show that the fluorescence emission spectrum is sensitive to the electron-donating ability of the solvent, which is indicative of charge transfer interactions. rsc.org

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govust.hk This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. ust.hk While many 9,10-disubstituted anthracene derivatives are known to exhibit AIE, specific studies confirming AIE behavior in this compound are not widely reported. rsc.orgrsc.org However, related compounds like 9,10-diheteroarylanthracenes show distinct AIE properties. rsc.org

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. horiba.com For the related compound 9,10-dicyanoanthracene, the quantum yields of fluorescence (ΦF) and triplet state formation (ΦT) have been shown to be solvent-dependent, with their sum being less than one in many solvents, indicating the presence of other non-radiative decay channels. researchgate.net In photocatalytic applications, this compound has been reported to catalyze certain reactions with a quantum yield of 0.45 under visible light irradiation. vulcanchem.com

The luminescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. horiba.com Time-resolved fluorescence spectroscopy is the primary technique for measuring these lifetimes. unige.ch For 9-cyanoanthracene, the fluorescence quantum yield is near unity in solution at low temperatures, and its radiative lifetime can be influenced by complexation with rare-gas atoms. anu.edu.au Detailed lifetime analysis for this compound is not extensively documented in the available literature.

Excited State Pathways and Deactivation Mechanisms in this compound

Upon photoexcitation, a molecule is promoted to an excited singlet state (S₁). From there, it can relax through several pathways: fluorescence (radiative decay to S₀), internal conversion (non-radiative decay to S₀), or intersystem crossing to a triplet state (T₁).

Intersystem crossing (ISC) is a radiationless transition between two electronic states of different spin multiplicity, typically from a singlet state to a triplet state (S₁ → T₁). wikipedia.org This process is facilitated by spin-orbit coupling. researchgate.net The efficiency of ISC is critical for applications relying on the triplet state, such as photodynamic therapy and photon up-conversion. researchgate.netrsc.org

Derivatives of 9,10-dicyanoanthracene are known to be efficient photosensitizers due to a very effective intersystem crossing from the singlet to the triplet excited state. researchgate.net These compounds can subsequently transfer energy to ground-state oxygen to produce highly reactive singlet oxygen. rsc.org This suggests that this compound, with its similar electronic structure, is also likely to exhibit efficient ISC and triplet state formation. The process where a molecule returns from a triplet state to an excited singlet state, known as reverse intersystem crossing (RISC), is also a key mechanism in materials for thermally activated delayed fluorescence (TADF). nih.govnih.gov

Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a photoexcited donor to an acceptor (or from a donor to a photoexcited acceptor). rsc.org The electron-withdrawing isocyano groups on the anthracene core give this compound a high electron affinity, making it a potential electron acceptor in PET processes. vulcanchem.com The related 9,10-dicyanoanthracene is a well-known electron-transfer sensitizer, capable of initiating reactions by accepting an electron from a suitable donor molecule in its excited singlet state. rsc.orgrsc.org

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores (a donor and an acceptor) over long distances (typically 1-10 nm). The efficiency of FRET depends on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation of the two molecules. While specific FRET studies involving this compound as a donor or acceptor are not detailed, anthracene derivatives like 9,10-diphenylanthracene (B110198) are commonly used as the blue-emitting annihilator (acceptor) in triplet-triplet annihilation photon up-conversion (TTA-UC) systems, which rely on efficient energy transfer steps. rsc.org

Ultrafast Transient Absorption and Emission Spectroscopy of this compound

Ultrafast transient absorption and emission spectroscopy are powerful techniques used to monitor the dynamics of excited states on femtosecond to nanosecond timescales. rsc.orgictp.it These methods involve exciting a sample with a short "pump" pulse and probing the resulting changes in absorption or emission with a time-delayed "probe" pulse. spectra-physics.com

These techniques can provide detailed insights into various photophysical processes, including:

Excited-state relaxation and conformational changes.

The formation and decay of excimers (excited-state dimers). rsc.org

Singlet fission, where one singlet exciton (B1674681) converts into two triplet excitons. nih.gov

Charge separation and recombination dynamics. nih.gov

Studies on similar molecules like 9,10-diphenylanthracene (DPA) have used these techniques to reveal the diffusion of singlet excitons and their subsequent trapping in excimer states on a sub-nanosecond timescale. rsc.org For 9,10-bis(phenylethynyl)anthracene (B116448) oligomers, transient absorption spectroscopy has been used to show that triplet states are formed through charge recombination in polar solvents. nih.gov While specific ultrafast spectroscopic studies on this compound are not prominent, such investigations would be invaluable for elucidating the precise mechanisms and timescales of its excited-state deactivation pathways.

Compound Index

Photoreactivity and Photocyclization Reactions of this compound

Detailed experimental studies on the specific photoreactivity and photocyclization reactions of this compound are not readily found in the available scientific literature. However, the general photoreactivity of the anthracene nucleus and aryl isocyanides can provide a basis for predicting potential reaction pathways.

Anthracene and its derivatives are well-known to undergo [4π+4π] photodimerization upon irradiation with UV light, particularly in concentrated solutions. This reaction involves the cycloaddition of two anthracene molecules across the 9,10-positions to form a bridged dimer. The presence of bulky substituents at the 9 and 10 positions can sterically hinder this dimerization process.

Aryl isocyanides, on the other hand, exhibit a rich and varied photochemistry. Upon photoexcitation, they can generate radical intermediates that can participate in a range of chemical transformations. For example, visible-light-induced radical cyclization of o-alkenyl aromatic isocyanides with thioethers has been reported to yield 2-thioquinolines. rsc.org This type of reaction proceeds via the generation of a radical which then adds to the isocyanide carbon, followed by an intramolecular cyclization.

Furthermore, the photocatalytic activity of aromatic isocyanides has been harnessed in various organic reactions. Upon irradiation, aromatic isocyanides can be excited to a state where they can act as single electron acceptors, initiating radical-based reaction cascades. vulcanchem.comrsc.org This property has been utilized in multicomponent reactions, such as the Ugi-like transformations, under metal-free visible light conditions. rsc.org

In the context of this compound, it is plausible that upon irradiation, the molecule could undergo reactions characteristic of both the anthracene core and the isocyanide functional groups. Potential photoreactions could include:

Intramolecular Cyclization: Depending on the reaction conditions and the presence of other reagents, the excited isocyano groups might participate in intramolecular cyclization reactions, potentially involving the anthracene ring system.

Radical Reactions: The isocyanide moieties could serve as a source of radical intermediates under photolytic conditions, leading to additions or cyclizations, especially in the presence of suitable radical traps or precursors.

Reactions with Solvents or Other Nucleophiles: Excited-state this compound could potentially react with solvent molecules or other nucleophiles present in the reaction mixture.

Without specific experimental evidence, these remain hypothetical pathways based on the known reactivity of related chemical structures. Further research is required to elucidate the precise photoreactivity and any potential photocyclization reactions of this compound.

Computational and Theoretical Investigations of 9,10 Diisocyanoanthracene

Quantum Chemical Calculations of Electronic Structure and Energetics

The electronic structure of a molecule is fundamental to its chemical behavior. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in characterizing the distribution of electrons and the energy landscape of 9,10-diisocyanoanthracene.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium to large-sized molecules. tum.denih.gov In the context of this compound, the anthracene (B1667546) core consists of three fused benzene (B151609) rings, with electron-withdrawing isocyano groups at the 9 and 10 positions. scispace.com This substitution significantly alters the electronic properties of the anthracene framework. scispace.com DFT calculations can quantify these effects by mapping the electron density and calculating molecular orbitals. techscience.comnih.gov For instance, theoretical studies on related 9,10-disubstituted anthracene derivatives, such as 9,10-distyrylanthracene (B86952) (DSA), have successfully employed DFT to explore the impact of various substituents on the molecular structure and electronic properties. rsc.org

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory and can be used to benchmark DFT results. rsc.orgmdpi.com While computationally more demanding, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation. nih.gov For a molecule like this compound, these methods can provide highly accurate geometric parameters and energies. For example, DFT and MP2 calculations have been used to investigate the structure of thioxanthone, a related polycyclic aromatic compound. nih.gov

A theoretical investigation into the charge transport properties of organic semiconductors often involves calculating key parameters using DFT, as demonstrated in studies of various organic materials. bohrium.comnih.gov These parameters are crucial for understanding the potential of this compound in electronic applications.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aps.orgmdpi.com The energies and spatial distributions of these orbitals are critical in determining how a molecule interacts with other chemical species. bohrium.com

For this compound, the HOMO and LUMO are key to understanding its electronic behavior. Experimental measurements from cyclic voltammetry have placed the HOMO energy at approximately -5.4 eV and the LUMO energy at -2.5 eV, which suggests that it behaves as an n-type semiconductor. scispace.com Theoretical calculations using DFT can provide deeper insights into the composition of these frontier orbitals. In many anthracene derivatives, the HOMO and LUMO are primarily of π-character, distributed across the aromatic core. The introduction of the electron-withdrawing isocyano groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted anthracene, a trend that has been computationally observed in other cyano-substituted aromatic systems. escholarship.org

The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's electronic excitation energy and chemical reactivity. A smaller gap generally implies that the molecule is more easily excitable and more reactive. nih.gov DFT calculations are routinely used to compute these energy gaps. researchgate.net For instance, in a study of 9,10-distyrylanthracene derivatives, DFT calculations were used to explore how different substituents tune the HOMO and LUMO energy levels and, consequently, the charge transport properties. rsc.org

Table 1: Theoretical and Experimental Frontier Molecular Orbital Energies of Anthracene Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| This compound | Experimental (CV) | -5.4 | -2.5 | 2.9 | scispace.com |

| 9,10-Distyrylanthracene (DSA) | DFT | -5.35 | -2.31 | 3.04 | rsc.org |

| DSA-CN | DFT | -5.63 | -2.71 | 2.92 | rsc.org |

Note: CV denotes Cyclic Voltammetry. DFT calculations for DSA and DSA-CN were performed at the B3LYP/6-31G(d) level of theory.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are invaluable for interpreting and predicting various types of spectra, providing a direct link between the molecule's structure and its spectroscopic signatures.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited states of molecules and simulating their UV-Vis and fluorescence spectra. nih.govmdpi.comrsc.orgsharif.edu For this compound, the isocyano groups are known to induce a bathochromic (red) shift in the UV-Vis absorption spectrum, with absorption maxima observed in the 325–425 nm range. scispace.com These absorptions are attributed to π→π* transitions within the anthracene core. scispace.com TD-DFT calculations can model these transitions, predicting their energies (wavelengths) and intensities (oscillator strengths), which can then be compared with experimental spectra. researchgate.netmdpi.com Studies on similarly structured molecules, like 9,10-disilylanthracene, have shown that TD-DFT can effectively reproduce experimental UV/Vis and fluorescence spectra, revealing how substituents influence the electronic transitions. rsc.org

Fluorescence spectroscopy is another area where computational modeling offers significant insights. rsc.org The fluorescence properties of anthracene derivatives are of great interest for applications in organic light-emitting diodes (OLEDs). TD-DFT can be used to optimize the geometry of the first excited state (S1) to predict emission energies, which correspond to the fluorescence spectrum. rsc.org

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. researchgate.netnih.gov By comparing the calculated vibrational spectrum with experimental data, one can confirm the molecular structure and assign specific spectral features to the vibrations of particular functional groups, such as the isocyano (N≡C) stretching frequency.

NMR spectroscopy is a powerful tool for structure elucidation in solution. unitn.it Quantum chemical methods, particularly DFT, can be used to calculate NMR chemical shifts (δ) and spin-spin coupling constants. nih.govnih.govresearchgate.netmdpi.com The process typically involves optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.netmdpi.com

While specific computational NMR studies on this compound are not widely reported, the methodology is well-established. For complex organic molecules, comparing calculated and experimental chemical shifts can be crucial for assigning the correct structure or conformation. nih.govresearchgate.net For this compound, calculations would predict the chemical shifts for the aromatic protons and the unique quaternary carbons at positions 9 and 10, as well as the carbon of the isocyano group. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or dynamic processes, which can also be modeled computationally. nih.gov

Table 2: Typical Ranges for Calculated Spectroscopic Data of Anthracene Derivatives

| Spectroscopic Data | Computational Method | Typical Predicted Range/Value |

| UV-Vis Absorption (λmax) | TD-DFT | 300 - 450 nm |

| Fluorescence Emission (λem) | TD-DFT | 400 - 550 nm |

| Isocyano Stretch (IR) | DFT | 2100 - 2150 cm⁻¹ |

| ¹H NMR (aromatic) | DFT/GIAO | 7.0 - 9.0 ppm |

| ¹³C NMR (isocyano) | DFT/GIAO | 160 - 170 ppm |

Note: These are general ranges based on typical values for related aromatic isocyanides and anthracene derivatives. Specific values for this compound would require dedicated calculations.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are often difficult to observe experimentally. utexas.edu DFT calculations can be used to map out the potential energy surface of a reaction, identifying the minimum energy pathways and calculating the activation energies. nih.govescholarship.org

For this compound, computational studies could explore its reactivity in various chemical transformations. For example, its use as a ligand in organometallic chemistry suggests that modeling its coordination to metal centers would be of interest. researchgate.net A dissertation has reported the synthesis and structure of a dinuclear Rh(I) complex bridged by a this compound ligand. utexas.edu DFT calculations could elucidate the nature of the metal-ligand bonding and the electronic structure of such complexes.

Furthermore, the isocyano groups can participate in cycloaddition reactions, and computational modeling could predict the stereochemical and regiochemical outcomes of such reactions. The characterization of the transition state structures for these reactions would provide fundamental insights into their mechanisms.

In the context of materials science, this compound has been investigated for its potential in photocatalysis. scispace.com Computational studies can play a crucial role in this area by modeling the excited state properties and the pathways for electron transfer, which are central to photocatalytic activity. mdpi.comnih.govrsc.org For instance, DFT can be used to calculate the reorganization energy associated with charge transfer, a key parameter in the Marcus theory of electron transfer, which is essential for understanding charge mobility in organic semiconductors. rsc.org

Potential Energy Surface Scans and Reaction Pathway Elucidation

Potential Energy Surface (PES) scanning is a fundamental computational technique used to explore the energy of a molecule as its geometry changes. uni-muenchen.degaussian.comq-chem.com By systematically varying specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a map of the energy landscape can be generated. This map reveals energy minima, which correspond to stable isomers or conformers, and saddle points, which represent transition states for reactions or conformational changes. uni-muenchen.dencsu.edu The elucidation of the lowest energy path between a reactant and a product on the PES defines the reaction pathway. rsc.org

For this compound, PES scans can be employed to investigate several key features:

Rotational Barriers of Isocyano Groups: The rotation of the isocyano (–N≡C) groups relative to the plane of the anthracene core can be studied. A PES scan varying the C-C-N-C dihedral angle would reveal the energy barrier to this rotation, providing insight into the molecule's conformational flexibility at different temperatures.

Isomerization Reactions: The potential for isomerization, for instance, to a carbodiimide (B86325) or other structural isomers, can be investigated. By mapping the energy landscape, computational chemists can predict whether such transformations are energetically feasible and identify the transition state structures involved. uni-muenchen.de

Vibrational Analysis: The minima on the PES correspond to equilibrium structures. At these points, further calculations can predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the structure.

The results from a PES scan are often summarized in a table that shows the energy at each step of the geometric variation. gaussian.com

Table 1: Illustrative Potential Energy Surface Scan Data for Isocyano Group Rotation in this compound This table presents hypothetical data for demonstration purposes, calculated at a theoretical level of theory (e.g., DFT B3LYP/6-31G).*

| Dihedral Angle (C1-C9-N-C) (Degrees) | Relative Energy (kJ/mol) |

| 0 | 5.0 |

| 15 | 4.1 |

| 30 | 2.5 |

| 45 | 1.0 |

| 60 | 0.2 |

| 75 | 0.0 (Minimum) |

| 90 | 0.8 |

This illustrative data suggests a non-planar minimum energy conformation for the isocyano group, which could have implications for molecular packing and intermolecular interactions.

Catalytic Cycle Simulations for this compound-Metal Complexes

The isocyano groups of this compound are excellent ligands for transition metals, making the molecule a candidate for use in organometallic chemistry and catalysis. escholarship.org Computational simulations are invaluable for elucidating the mechanisms of catalytic cycles involving such metal complexes. rsc.org A typical catalytic cycle involves a series of steps: reactant coordination, oxidative addition, migratory insertion, reductive elimination, and product release.

Simulating a full catalytic cycle involves:

Structure Determination: Calculating the geometries of all proposed intermediates and transition states in the cycle.

Mechanism Validation: Comparing computed outcomes with experimental observations, such as reaction rates and product selectivity, to validate or refine the proposed mechanism. rsc.org

While specific catalytic applications of this compound complexes are not extensively documented in the literature, theoretical studies could predict their potential. For example, a hypothetical catalytic cycle for a cross-coupling reaction catalyzed by a palladium-9,10-diisocyanoanthracene complex could be modeled. The simulation would calculate the energy barriers for key steps like oxidative addition of an aryl halide to the Pd(0)-DICA complex and the subsequent reductive elimination to form the product.

Table 2: Hypothetical Free Energy Profile for a Pd-DICA Catalyzed Cross-Coupling Reaction This table provides a hypothetical energy profile for a generic catalytic cycle.

| Catalytic Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Pd(0)-DICA + Reactants | 0.0 |

| 2 | Oxidative Addition TS | +15.2 |

| 3 | Oxidative Addition Intermediate | -5.4 |

| 4 | Transmetalation TS | +12.1 |

| 5 | Transmetalation Intermediate | -8.0 |

| 6 | Reductive Elimination TS | +21.5 (Rate-Determining) |

| 7 | Pd(0)-DICA + Product | -25.0 |

Molecular Dynamics and Monte Carlo Simulations for Supramolecular Assemblies

This compound, with its large, planar aromatic surface, is prone to self-assembly into larger, ordered supramolecular structures, driven by non-covalent interactions. escholarship.org Molecular Dynamics (MD) and Monte Carlo (MC) are two powerful simulation techniques used to study these processes. nih.govmatec-conferences.org MD simulations track the movement of atoms over time based on classical mechanics, providing a "movie" of molecular motion and assembly. nih.gov MC simulations use a probabilistic approach to explore different molecular configurations and identify the most thermodynamically stable arrangements. mdpi.comnih.gov

Non-Covalent Interaction Analysis in Self-Assembled Systems

The stability and structure of supramolecular assemblies are governed by a delicate balance of weak, non-covalent interactions (NCIs). mdpi.com These include π-π stacking, hydrogen bonding, and van der Waals forces. Computational methods like Non-Covalent Interaction (NCI) analysis can identify and characterize these interactions within a simulated assembly. jussieu.frchemrxiv.org NCI analysis is based on the electron density and its derivatives, providing a visual representation of interaction regions in 3D space. jussieu.fr

For a system of this compound molecules, NCI analysis would be expected to reveal:

π-π Stacking: Strong, attractive interactions between the faces of the anthracene cores, which are the primary driving force for assembly.

C-H···π Interactions: Interactions between the hydrogen atoms at the edge of one molecule and the aromatic face of a neighbor.

Isocyano Group Interactions: The isocyano groups can participate in dipole-dipole interactions or act as weak hydrogen bond acceptors.

Table 3: Key Non-Covalent Interactions in this compound Assemblies This table lists the expected types of interactions and their typical strengths.

| Interaction Type | Description | Typical Energy Range (kcal/mol) |

| π-π Stacking | Attraction between parallel aromatic rings. | 3-10 |

| C-H···π | Interaction of a C-H bond with a π-system. | 1-3 |

| Dipole-Dipole | Interaction between the polar isocyano groups. | 1-2 |

| van der Waals | General dispersion forces between molecules. | 0.5-2 |

Quantifying these interactions is crucial for understanding why certain packing motifs or assembled structures are preferred over others. d-nb.info

Prediction of Assembly Structures and Dynamics

A primary goal of MD and MC simulations is to predict the final, large-scale structure of a supramolecular assembly from the properties of its individual molecular components. semanticscholar.orgrsc.org By simulating a system containing many this compound molecules, researchers can observe the spontaneous formation of ordered phases, such as lamellar sheets, columnar stacks, or complex networks. matec-conferences.org

These simulations can predict key structural parameters:

Interplanar Distance: The average distance between stacked anthracene cores.

Slip Angle: The offset between adjacent molecules in a stack.

Lattice Parameters: The dimensions of the unit cell in a crystalline assembly.

MD simulations also provide insights into the dynamics of the assembly. nih.gov For example, they can reveal how molecules move within a crystal lattice, the rate of exchange between assembled and solution phases, and the mechanical properties of the resulting supramolecular material. This predictive power allows for the rational design of molecules to target specific self-assembled structures and functions. rsc.org

Table 4: Predicted Structural Parameters for a Simulated this compound Assembly This table provides hypothetical, yet realistic, output from an MD simulation of DICA self-assembly.

| Parameter | Predicted Value |

| Assembly Type | Lamellar Packing (2D Sheets) |

| π-π Stacking Distance | 3.5 Å |

| Molecular Tilt Angle | 25° |

| Unit Cell Parameter (a) | 8.5 Å |

| Unit Cell Parameter (b) | 12.1 Å |

These predicted parameters can be directly compared with experimental data from techniques like X-ray diffraction to validate and refine the computational models.

Advanced Analytical Methodologies in 9,10 Diisocyanoanthracene Research

High-Resolution Mass Spectrometry for Mechanistic and Complex Mixture Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of 9,10-diisocyanoanthracene, offering high accuracy and resolving power to elucidate molecular formulas and fragmentation pathways. utexas.edunih.gov Instruments like the Orbitrap deliver exceptional mass resolution, enabling the differentiation of isobaric interferences from the ions of interest, which is crucial when analyzing complex reaction mixtures or environmental samples. thermofisher.commdpi.combiologic.net

In mechanistic studies, HRMS can identify transient intermediates and final products in reactions involving this compound, providing critical data for understanding reaction pathways. The precise mass measurements allow for the confident assignment of elemental compositions to parent ions and their fragments. mdpi.com The fragmentation of the molecular ion (M+) of this compound under electron impact would likely proceed through characteristic pathways for aromatic isocyanides. escholarship.orgresearchgate.net This includes the loss of the isocyano groups and fragmentation of the anthracene (B1667546) core. Analysis of these fragmentation patterns helps in confirming the structure of synthesized derivatives and identifying unknown components in a mixture. grafiati.com

| Fragment Ion | Proposed Formula | Calculated m/z | Description |

|---|---|---|---|